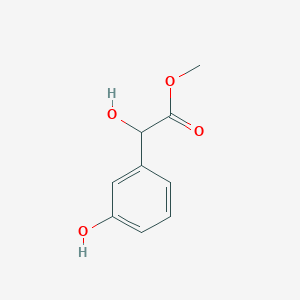

2-羟基-2-(3-羟基苯基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

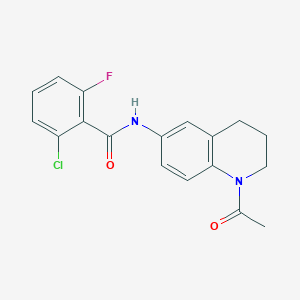

Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate, also known as vanillylmandelic acid methyl ester, is a natural compound found in various plant species. It has gained significant attention in the scientific community due to its potential therapeutic properties.

科学研究应用

有机合成和化学性质

2-羟基-2-(3-羟基苯基)乙酸甲酯及其衍生物参与复杂有机化合物的合成和研究。例如,通过格氏反应制备 2-羟基-2,2-二(噻吩-2-基)乙酸甲酯展示了该化合物在创建药物中间体中的作用,突出了其在有机化学和药物开发过程中的重要性 (W. Min, 2015)。此外,对邻硝基苯硫代乙酸衍生物电化学还原生成 2H-1,4-苯并噻嗪的研究强调了相关化合物的电化学方面和潜在的合成应用 (D. Sicker 等人,1995)。

药理学和生物活性

对 2-羟基-2-(3-羟基苯基)乙酸甲酯衍生物的药理学特性的研究揭示了它们在各种生物学应用中的潜力。从弯曲镰刀菌培养物中分离出苯乙酸衍生物,包括具有结构相似性的化合物,突出了对天然产物的探索,以获得潜在的抗菌和抗氧化特性。尽管提到的具体衍生物缺乏显着的活性,但研究指出了对相关化合物的生物活性的持续调查 (Gouri B. Varma 等人,2006)。

酶底物研究

在酶学背景下,使用 2-羟基-2-(3-羟基苯基)乙酸甲酯衍生物开发用于酯酶的稳定显色底物展示了其在生化测定和研究中的效用。此类底物促进了酯酶活性的检测,这在各种生物过程中以及人类细胞内前药的激活中至关重要 (Michael N. Levine 等人,2008)。

材料科学和环境应用

相关化合物在离子液体中的溶解度研究及其在 CO2 捕获和天然气脱硫中的应用值得注意。这些研究不仅阐明了 2-羟基-2-(3-羟基苯基)乙酸甲酯衍生物的物理化学性质,还阐明了它们的潜在环境应用,特别是在减少温室气体排放和提高工业过程可持续性方面 (S. Mattedi 等人,2011)。

作用机制

Target of Action

Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate is an organic compound that is primarily used as an intermediate in the production of the fungicide azoxystrobin . The primary target of this compound is therefore the enzymes and proteins involved in the biosynthesis of fungi, which are inhibited by azoxystrobin.

Mode of Action

Azoxystrobin works by inhibiting mitochondrial respiration in fungi, thereby preventing their growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate are those involved in the synthesis of azoxystrobin and the subsequent inhibition of fungal respiration. The compound is likely metabolized in the fungus to produce reactive species that interfere with the electron transport chain in the mitochondria, disrupting ATP production and leading to cell death .

Result of Action

The result of the action of Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate, through its metabolite azoxystrobin, is the inhibition of fungal growth and proliferation. This is achieved by disrupting the normal functioning of the mitochondria, leading to a lack of ATP and subsequent cell death .

Action Environment

The action of Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate is influenced by environmental factors such as temperature, pH, and the presence of other organisms. For example, the efficacy of azoxystrobin can be affected by the pH of the environment, with optimal activity observed at neutral to slightly acidic pH levels. Additionally, temperature can influence the rate of chemical reactions and thus the speed at which the compound is metabolized to its active form .

属性

IUPAC Name |

methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYFNXLEGMCKGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2916916.png)

![9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2916917.png)

![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B2916918.png)

![3-fluoro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B2916923.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2916926.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2916929.png)

![8-fluoro-2-(2-hydroxyquinoline-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916931.png)

![N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B2916934.png)

![1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2916935.png)

![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2916937.png)